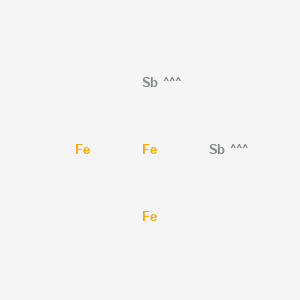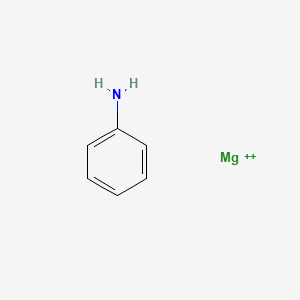
Magnesium bis(phenylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bis(phenylamide) is an organomagnesium compound with the chemical formula ( \text{C}_6\text{H}_5\text{N-Mg-NC}_6\text{H}_5 ) It is a coordination complex where magnesium is bonded to two phenylamide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bis(phenylamide) can be synthesized through several methods. One common approach involves the reaction of magnesium metal with phenylamine (aniline) in the presence of a suitable solvent. The reaction typically proceeds as follows: [ \text{Mg} + 2 \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{Mg(NHC}_6\text{H}_5)_2 + \text{H}_2 ]
The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The solvent used can vary, but common choices include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of magnesium bis(phenylamide) may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Magnesium bis(phenylamide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylamide ligands are replaced by other nucleophiles.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Redox Reactions: It can undergo oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and other amines.
Solvents: Typical solvents include THF, diethyl ether, and other non-polar solvents.
Temperature and Pressure: Reactions are often conducted at room temperature or slightly elevated temperatures under atmospheric pressure.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides may yield magnesium halides and substituted phenylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, magnesium bis(phenylamide) is used as a reagent in organic synthesis. It can act as a nucleophile in various reactions, facilitating the formation of carbon-nitrogen bonds. It is also used in the preparation of other organomagnesium compounds and coordination complexes.
Biology and Medicine
While direct applications in biology and medicine are limited, magnesium bis(phenylamide) can be used in the synthesis of biologically active compounds. Its ability to form stable complexes with various ligands makes it useful in the development of new pharmaceuticals and diagnostic agents.
Industry
In industry, magnesium bis(phenylamide) is used in the production of polymers and other advanced materials. Its reactivity and coordination properties make it valuable in catalysis and material science applications.
Mechanism of Action
The mechanism of action of magnesium bis(phenylamide) involves its ability to coordinate with other molecules and ions. The magnesium center can form stable complexes with various ligands, facilitating a range of chemical reactions. The phenylamide ligands can act as nucleophiles, participating in substitution and coordination reactions.
Comparison with Similar Compounds
Similar Compounds
Magnesium bis(trimethylsilylamide): Similar in structure but with trimethylsilyl groups instead of phenyl groups.
Magnesium bis(diethylamide): Similar but with diethylamide ligands.
Magnesium bis(phenolato): Similar but with phenolato ligands.
Uniqueness
Magnesium bis(phenylamide) is unique due to the presence of phenyl groups, which can influence its reactivity and coordination properties. The aromatic nature of the phenyl groups can also impact the electronic properties of the compound, making it distinct from other magnesium amides.
Properties
CAS No. |
53894-37-4 |
|---|---|
Molecular Formula |
C6H7MgN+2 |
Molecular Weight |
117.43 g/mol |
IUPAC Name |
magnesium;aniline |
InChI |
InChI=1S/C6H7N.Mg/c7-6-4-2-1-3-5-6;/h1-5H,7H2;/q;+2 |
InChI Key |
GGYZGOJRRPHMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


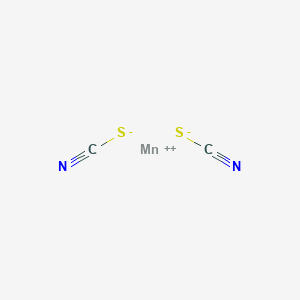
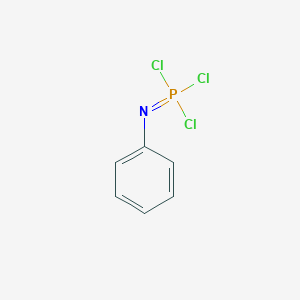
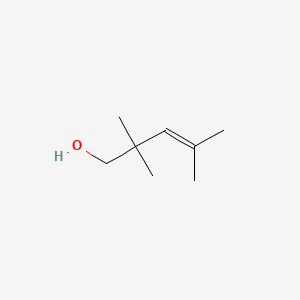
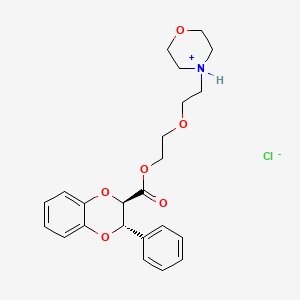
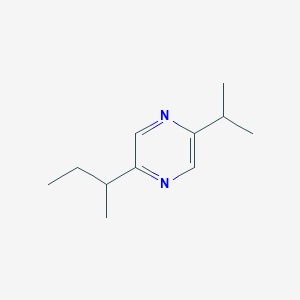
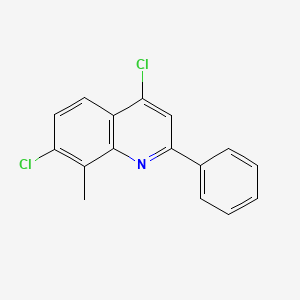
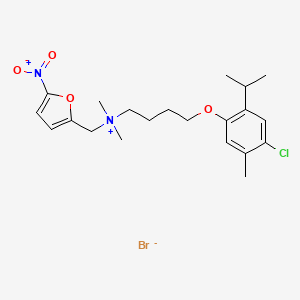
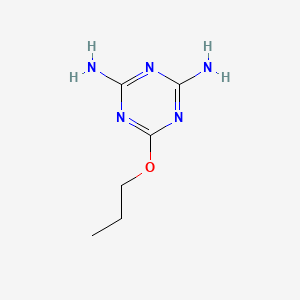
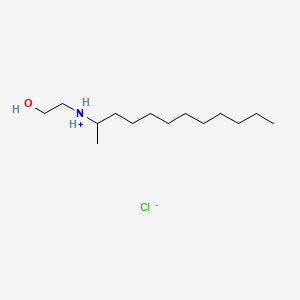
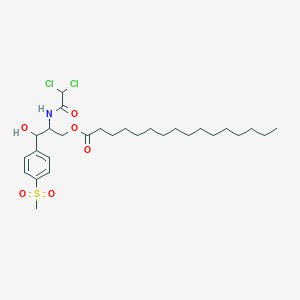
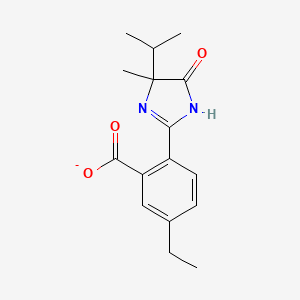
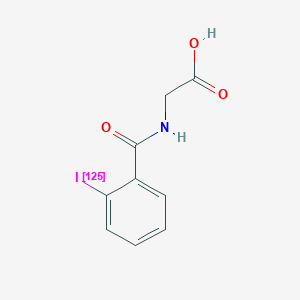
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
